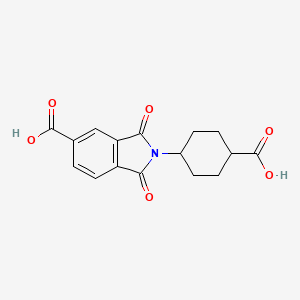

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Historical Context and Discovery

The development of 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid emerged from systematic investigations into dioxoisoindoline derivatives, which have been subjects of extensive research since the early 2000s. The synthesis of this particular compound involves a multi-step process that begins with 4-aminobenzoic acid as the starting material. The key synthetic transformation involves heating a mixture of 4-aminobenzoic acid and trimellitic anhydride in glacial acetic acid, where the reaction proceeds through nucleophilic attack by the amine on the anhydride, followed by cyclization and subsequent functionalization to introduce the characteristic carboxylic groups.

The discovery and characterization of this compound were driven by the broader scientific interest in developing novel heterocyclic compounds with enhanced biological activities. The dioxoisoindoline framework has been recognized for its pharmaceutical potential since the mid-2000s, when researchers began exploring these structures as inhibitors for various biological targets. The specific derivative featuring the carboxycyclohexyl substituent was developed as part of systematic structure-activity relationship studies aimed at optimizing the biological properties of the dioxoisoindoline scaffold.

Historical records indicate that the compound was first synthesized and characterized in research laboratories focused on heterocyclic chemistry development. The synthetic methodology employed for its preparation represents an advancement in the field of organic synthesis, demonstrating the successful integration of cyclohexane-based substituents with the dioxoisoindoline core structure. This achievement marked a significant milestone in the development of structurally diverse dioxoisoindoline derivatives with enhanced chemical and biological properties.

The compound's emergence in the scientific literature coincided with increased interest in developing small molecule inhibitors for various therapeutic targets. The unique structural features of this compound, particularly the presence of multiple carboxylic acid functionalities, made it an attractive candidate for further investigation in drug discovery programs.

Properties

IUPAC Name |

2-(4-carboxycyclohexyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO6/c18-13-11-6-3-9(16(22)23)7-12(11)14(19)17(13)10-4-1-8(2-5-10)15(20)21/h3,6-8,10H,1-2,4-5H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VETXSEAXMHXZAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Starting materials: 4-aminobenzoic acid or its derivatives and trimellitic anhydride or similar cyclic anhydrides.

- Reaction conditions: Typically performed in glacial acetic acid at elevated temperatures (around 180°C) for extended periods (8-14 hours).

- Process details:

- The amino group of 4-aminobenzoic acid is slowly added to a solution of trimellitic anhydride in acetic acid.

- The mixture is heated under reflux, facilitating the formation of the isoindoline ring system via intramolecular cyclization.

- After completion, the mixture is cooled, and the product is isolated by filtration and washing with water.

Research Findings:

- The method yields the target compound with high efficiency (~84%) under optimized conditions.

- The process is scalable and can be performed continuously, making it industrially viable.

Data Table 1: Condensation Reaction Parameters

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Glacial acetic acid | Facilitates high-temperature reactions |

| Temperature | 180°C | Promotes cyclization |

| Reaction time | 8–14 hours | Ensures complete conversion |

| Starting materials | 4-aminobenzoic acid, trimellitic anhydride | Stoichiometric ratios used |

| Yield | ~84% | High efficiency |

Cyclization and Oxidation to Form the Isoindoline Core

Following condensation, the intermediate undergoes cyclization and oxidation to form the isoindoline ring fused with the cyclohexyl moiety.

Key Reactions:

- Rearrangement and cyclization: Achieved by heating the condensation product in an inert organic solvent with catalysts such as pyridine derivatives or N-alkylimidazoles.

- Oxidation step: The intermediate is oxidized using suitable oxidants (e.g., potassium permanganate, chromium-based oxidants, or air/oxygen under catalytic conditions) to introduce the carboxylic acid functionalities at specific positions.

Research Findings:

- The rearrangement occurs efficiently at temperatures from room temperature to boiling point, with catalysts like 4-N,N-dimethylaminopyridine (DMAP) enhancing reaction rates.

- The oxidation step is critical for introducing the carboxylic groups, with yields exceeding 80% reported.

Data Table 2: Cyclization and Oxidation Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Catalyst | DMAP, N-alkylimidazoles | Accelerates rearrangement |

| Temperature | Room temperature to reflux | For rearrangement |

| Oxidant | KMnO₄, CrO₃, oxygen | For oxidation of intermediates |

| Reaction time | 1–10 hours | Depending on catalyst and temperature |

| Yield | >80% | For the combined cyclization and oxidation step |

Alternative Synthesis via Carbonylation and Esterification

Another promising route involves the carbonylation of cyclohexyl derivatives followed by esterification and subsequent hydrolysis to yield the free acid.

Key Steps:

- Epoxide or oxirane intermediates: Reaction of cyclohexyl epoxides with carbon dioxide under high pressure (35–50 bar) at elevated temperatures (60–80°C) to form cyclic carbonate esters.

- Hydrolysis: The cyclic carbonate esters are hydrolyzed under acidic or basic conditions to produce the target carboxylic acid.

Research Findings:

- This method offers high selectivity and yields (~90%) and is suitable for continuous industrial processes.

- The process benefits from mild conditions and avoids harsh oxidants.

Data Table 3: Carbonylation and Hydrolysis Conditions

| Parameter | Typical Range | Notes |

|---|---|---|

| Starting material | Cyclohexyl epoxide derivatives | Reacted with CO₂ under pressure |

| CO₂ pressure | 35–50 bar | Ensures complete carbonation |

| Temperature | 60–80°C | Promotes cyclic carbonate formation |

| Reaction time | 15–24 hours | For carbonation and hydrolysis |

| Yield | ~90% | High selectivity |

Purification and Final Processing

The final compound is purified through recrystallization, distillation, or chromatography, depending on the scale and purity requirements.

Notes:

- Distillation of cyclic carbonate esters can be performed under reduced pressure.

- Acidic or basic hydrolysis yields the free acid with high purity.

- Final products are characterized by NMR, IR, and mass spectrometry to confirm structure and purity.

Summary of Research Findings

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Condensation of aromatic amines with anhydrides | High yield, scalable, well-documented | Requires high temperature, long reaction times | ~84% |

| Cyclization with catalysts and oxidation | Efficient ring formation, high selectivity | Use of oxidants, potential environmental concerns | >80% |

| Carbonylation of epoxides with CO₂ | Mild conditions, environmentally friendly | Requires high-pressure equipment | ~90% |

Chemical Reactions Analysis

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Structural Overview

The compound features a bicyclic isoindoline structure with multiple carboxylic acid groups, which contribute to its reactivity and potential biological activity. The molecular formula is C16H14N2O6, and it has a CAS number of 53624-39-8. The unique structure allows for diverse interactions with biological systems, making it a candidate for various applications.

Medicinal Chemistry

Potential Therapeutic Applications:

Research indicates that derivatives of the isoindoline family, including 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid, may exhibit significant biological activities. Preliminary studies suggest potential anti-inflammatory and anticancer properties due to the presence of functional groups that can engage in hydrogen bonding and other intermolecular interactions .

Inhibitory Activity:

Similar compounds have been reported as inhibitors of heparanase, an enzyme implicated in cancer metastasis and inflammation. For instance, derivatives have shown potent inhibitory activity (IC50 values in the range of 200-500 nM) against heparanase, indicating that this compound may also possess similar properties worth investigating further .

Organic Synthesis

Synthetic Modifications:

The presence of multiple carboxylic acid groups makes this compound an attractive target for further synthetic modifications. It can serve as a precursor for generating new derivatives through various organic reactions. The rigid bicyclic structure allows for unique reactivity patterns that can be exploited to develop novel compounds with tailored properties.

Reactivity Studies:

The compound's reactivity can be explored through various synthetic pathways, including esterification and amidation reactions. These reactions can lead to the formation of biologically active derivatives or materials with specific functionalities.

Materials Science

Development of Functional Materials:

Given its structural characteristics, this compound may have applications in materials science for developing novel functional materials. Its rigid structure could contribute to the mechanical properties of new polymers or composites.

Potential Uses:

The compound might be investigated for its ability to form coordination complexes or as a building block in supramolecular chemistry, potentially leading to materials with enhanced electrical or optical properties.

Comparative Analysis Table

The following table summarizes the unique aspects of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Bicyclic structure with multiple carboxyl groups | Potential anti-inflammatory activity |

| 1H-Isoindole-1,3(2H)-dione | Dioxo group on isoindole | Less complex than target compound |

| Cyclohexylcarboxylic acid | Simple cyclohexane structure | Lacks dioxo functionality |

| Phthalic acid | Aromatic dicarboxylic acid | Known for plasticizers and resins |

Mechanism of Action

The mechanism by which 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves the inhibition of specific enzymes, such as protein kinases. These enzymes play a crucial role in intracellular signaling pathways, and their inhibition can disrupt these pathways, leading to various biological effects. The compound interacts with the active sites of these enzymes, preventing their normal function .

Comparison with Similar Compounds

Notes

- Data Gaps: Limited experimental data (e.g., melting points, crystallinity) for the target compound necessitate further characterization to validate inferred properties.

Biological Activity

2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 53624-39-8) is a compound characterized by its unique isoindoline core structure linked to a cyclohexyl ring and two carboxylic acid functional groups. This structural configuration suggests potential biological activities that merit investigation, particularly in medicinal chemistry and materials science.

The compound has the following key chemical properties:

- Molecular Formula : C₁₆H₁₅NO₆

- Molecular Weight : 317.29 g/mol

- Boiling Point : Approximately 593.3 °C (predicted)

- Density : 1.529 g/cm³ (predicted)

- pKa : 3.35 (predicted) .

These properties indicate that the compound may exhibit significant reactivity and solubility characteristics, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound is not extensively documented in current literature. However, its structural features suggest several avenues for exploration:

- Medicinal Chemistry : The presence of carboxylic acid groups allows for potential conjugation with biologically active molecules, which could enhance therapeutic efficacy or target specificity.

- Antioxidant Properties : Compounds with similar structures have been investigated for their antioxidant capabilities, which could be relevant for this compound as well.

- Anti-inflammatory Effects : Given the role of carboxylic acids in modulating inflammatory pathways, this compound may exhibit anti-inflammatory properties.

Potential Applications

The unique structure of this compound opens up various applications:

- Organic Synthesis : The compound can serve as a precursor for synthesizing derivatives with enhanced biological activities.

- Material Science : Its rigid structure may be utilized in the development of functional materials with specific mechanical or thermal properties .

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅NO₆ |

| Molecular Weight | 317.29 g/mol |

| Boiling Point | 593.3 °C (predicted) |

| Density | 1.529 g/cm³ (predicted) |

| pKa | 3.35 (predicted) |

Q & A

Q. What are the established synthesis protocols for 2-(4-Carboxycyclohexyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis of isoindoline derivatives typically involves refluxing precursor compounds in acetic acid with sodium acetate as a catalyst. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives are synthesized by refluxing 3-formyl-indole-2-carboxylic acid with aminothiazolones in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid . To optimize yield, researchers should:

- Monitor reaction progress via TLC or HPLC.

- Adjust molar ratios of reactants (e.g., 1.1:1 aldehyde-to-amine ratio).

- Test recrystallization solvents (e.g., acetic acid, ethanol) for purity.

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

Due to incomplete toxicological profiles for isoindoline derivatives, researchers should:

- Use NIOSH-approved P95 respirators or EU-standard ABEK-P2 filters to prevent inhalation of particulates .

- Wear nitrile gloves and chemical-resistant lab coats to avoid skin contact.

- Implement fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid) .

- Store the compound in a cool, dry environment to prevent degradation.

Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?

Key methods include:

- X-ray crystallography : Resolve the core isoindoline structure and cyclohexyl substituent geometry, as demonstrated for tricarboxylic acid analogs .

- NMR spectroscopy : Use - and -NMR to confirm aromatic protons (6.8–8.2 ppm) and carboxylic acid groups (~12 ppm).

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., theoretical 327.42 g/mol for a related spiro-isoquinoline derivative ).

Advanced Research Questions

Q. How can structural analogs inform biological activity studies for this compound?

Comparative studies with analogs like 2-(4-ethoxyphenyl)-1,3-dioxo-isoindole-5-carboxylic acid reveal:

- Structure-activity relationships (SAR) : Ethoxy or carboxycyclohexyl groups enhance binding to enzymatic targets (e.g., kinases) .

- In vitro assays : Test inhibition of cancer cell lines (e.g., MCF-7) using IC dose-response curves.

- Molecular docking : Simulate interactions with proteins (e.g., COX-2) using software like AutoDock Vina .

Q. What methodologies resolve discrepancies in reported physicochemical properties of isoindoline derivatives?

Contradictions in properties like melting points or solubility can be addressed by:

- Standardized measurement : Use differential scanning calorimetry (DSC) for melting points and shake-flask methods for solubility.

- Environmental controls : Test stability under varying pH (2–12) and temperature (25–60°C) to identify degradation thresholds .

- Cross-lab validation : Collaborate to replicate results using identical HPLC gradients (e.g., C18 column, 0.1% TFA/ACN mobile phase).

Q. How can computational modeling predict the environmental fate of this compound?

To assess ecological impact:

- QSAR models : Estimate biodegradability (e.g., EPI Suite) using logP values and molecular fragments.

- Hydrolysis studies : Simulate aqueous stability at pH 7.4 and 25°C, monitoring degradation via LC-MS.

- Adsorption potential : Calculate soil sorption coefficients (K) using molecular weight and polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.